molecular formula C18H27FN4O5S B2676220 N1-(2-(dimethylamino)ethyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872724-73-7

N1-(2-(dimethylamino)ethyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2676220
CAS RN: 872724-73-7
M. Wt: 430.5
InChI Key: CVIRJDUBVAGPHN-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)ethyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H27FN4O5S and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)ethyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)ethyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Molecular Probes

Compounds including dimethylamino groups and sulfonyl groups have been studied for their potential as fluorescent molecular probes. Such compounds exhibit strong solvent-dependent fluorescence, which correlates with solvent polarity. This property makes them suitable for developing ultrasensitive fluorescent molecular probes to study various biological events and processes (Diwu et al., 1997).

Insecticidal Activity

Some compounds with a similar structure show extremely strong insecticidal activity, particularly against lepidopterous pests. Their unique chemical structure contributes to this efficacy, and such compounds are expected to be useful in integrated pest management programs (Tohnishi et al., 2005).

Antimicrobial Properties

Certain derivatives of dimethylamino and sulfonyl compounds have demonstrated interesting antimicrobial activities. These include activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, suggesting their potential use in medical and agricultural applications (Ghorab et al., 2017).

Neurokinin-1 Receptor Antagonism

Some compounds with dimethylaminoethyl and fluoro-phenyl groups have been studied as neurokinin-1 receptor antagonists. Their properties suggest potential applications in clinical settings for conditions such as emesis and depression (Harrison et al., 2001).

Antiallergy Activity

Research into N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives has shown some potential for antiallergy activity. This research could pave the way for the development of new antiallergic drugs (Walsh et al., 1990).

Alzheimer's Disease Imaging

Derivatives of dimethylamino compounds have been used in positron emission tomography to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This application is crucial for diagnostic assessments and monitoring treatment responses (Shoghi-Jadid et al., 2002).

Cardiovascular Research

Studies have shown that certain compounds, such as XNT, which is an angiotensin-converting enzyme 2 (ACE2) activator, can have protective effects against hypertension-induced cardiac fibrosis. This research is significant for developing treatments for cardiovascular diseases (Ferreira et al., 2011).

Biocompatible Luminogens for Sensing and Removal of Heavy Metals

Compounds with dimethylamino groups have been explored for their application in creating biocompatible luminogens. These luminogens are useful for the sensitive detection and exclusion of heavy metals like Fe(III) and Cu(II) from the environment, as well as in cell imaging (Dutta et al., 2020).

Fluorescence-Based Metal Ion Detection

Certain cyclen derivatives functionalized with dimethylamino groups have been developed as selective fluorescent probes for metal ions like Y(3+) and La(3+). This research is important for the development of new methods for detecting and quantifying metal ions in various settings (Aoki et al., 2001).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN4O5S/c1-13-11-14(5-6-15(13)19)29(26,27)23-8-4-10-28-16(23)12-21-18(25)17(24)20-7-9-22(2)3/h5-6,11,16H,4,7-10,12H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIRJDUBVAGPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)ethyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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